molecular formula C16H18N2O2 B1468986 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide CAS No. 1406094-94-7

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

Cat. No.: B1468986
CAS No.: 1406094-94-7
M. Wt: 270.33 g/mol
InChI Key: MSPJZZOHPRZNIG-UHFFFAOYSA-N
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Description

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the fourth position, a benzyloxy group at the third position, and a dimethylamino group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the nitration of 3-(benzyloxy)aniline to introduce the nitro group, followed by reduction to form the amino group. The final step involves the acylation of the amino group with N,N-dimethylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amino derivatives.

Scientific Research Applications

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy and dimethylamino groups play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(benzyloxy)benzamide: Lacks the dimethylamino group, which may result in different biological activity.

    4-Amino-3-(benzyloxy)-N-methylbenzamide: Contains a single methyl group instead of two, affecting its chemical properties.

    4-Amino-3-(benzyloxy)-N,N-diethylbenzamide: Has ethyl groups instead of methyl groups, altering its solubility and reactivity.

Uniqueness

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is unique due to the presence of both benzyloxy and dimethylamino groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile compound in various applications, distinguishing it from similar compounds.

Properties

IUPAC Name

4-amino-N,N-dimethyl-3-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPJZZOHPRZNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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